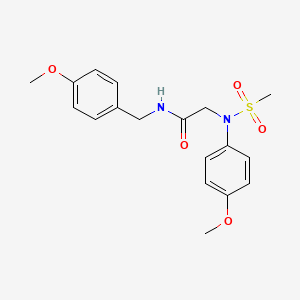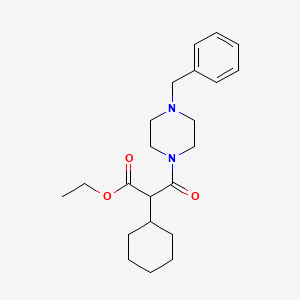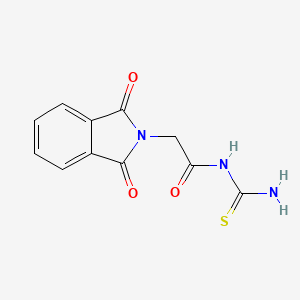![molecular formula C15H15ClN2OS B3934798 2-[(4-chlorophenyl)thio]-N-(3-pyridinylmethyl)propanamide](/img/structure/B3934798.png)
2-[(4-chlorophenyl)thio]-N-(3-pyridinylmethyl)propanamide
説明
2-[(4-chlorophenyl)thio]-N-(3-pyridinylmethyl)propanamide, also known as CP-154,526, is a selective antagonist of corticotropin-releasing factor (CRF) receptors. It was first synthesized in the early 1990s and has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
2-[(4-chlorophenyl)thio]-N-(3-pyridinylmethyl)propanamide selectively binds to CRF receptors and blocks the binding of CRF, which is a neuropeptide involved in the regulation of the HPA axis. By blocking the CRF receptors, 2-[(4-chlorophenyl)thio]-N-(3-pyridinylmethyl)propanamide can reduce the activation of the HPA axis and the release of stress hormones such as cortisol.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-(3-pyridinylmethyl)propanamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In humans, 2-[(4-chlorophenyl)thio]-N-(3-pyridinylmethyl)propanamide has been shown to reduce anxiety and stress-induced cortisol secretion.
実験室実験の利点と制限
One of the main advantages of 2-[(4-chlorophenyl)thio]-N-(3-pyridinylmethyl)propanamide is its selectivity for CRF receptors, which allows for more precise targeting of the HPA axis. However, 2-[(4-chlorophenyl)thio]-N-(3-pyridinylmethyl)propanamide has a relatively short half-life and requires frequent administration, which can be a limitation in some experiments.
将来の方向性
Further research is needed to fully understand the potential therapeutic applications of 2-[(4-chlorophenyl)thio]-N-(3-pyridinylmethyl)propanamide in various diseases. Future studies could investigate the effects of 2-[(4-chlorophenyl)thio]-N-(3-pyridinylmethyl)propanamide on other neuropeptides and neurotransmitters involved in the stress response. Additionally, new formulations of 2-[(4-chlorophenyl)thio]-N-(3-pyridinylmethyl)propanamide with improved pharmacokinetic properties could be developed to increase its efficacy and reduce the need for frequent administration.
科学的研究の応用
2-[(4-chlorophenyl)thio]-N-(3-pyridinylmethyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, addiction, and stress-related disorders. It has also been investigated for its role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response.
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-11(20-14-6-4-13(16)5-7-14)15(19)18-10-12-3-2-8-17-9-12/h2-9,11H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWVWXNKSWKQSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=CC=C1)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)thio]-N-(3-pyridinylmethyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B3934719.png)
![N~1~-(4-chlorobenzyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3934721.png)
![4-({[(4-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B3934735.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-methoxy-N-phenylbenzenesulfonamide](/img/structure/B3934746.png)
![4-({[5-(4-bromo-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3934755.png)

![N-(4-chlorobenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B3934769.png)

![N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3934784.png)

![2-{[5-(1H-benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3934804.png)
![N-(6-tert-butyl-3-{[(2-hydroxyethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B3934808.png)
![N-[4-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B3934816.png)